11-Bromo-1-undecanol
Overview
Description
11-Bromo-1-undecanol is a chemical compound that serves as a versatile intermediate in the synthesis of various chemical substances. It is particularly useful in the preparation of molecules with potential applications in biochemistry, materials science, and organic synthesis. The compound's utility stems from the presence of the bromo functional group, which can undergo various chemical reactions, allowing for the extension of the carbon chain or the introduction of other functional groups.
Synthesis Analysis
The synthesis of 11-Bromo-1-undecanol and its derivatives has been explored in several studies. For instance, the preparation of 11-bromoundecanoic acid from 10-undecanoic acid using hydrobromic acid has been optimized to achieve high yields, with the best conditions involving a mixed solvent of benzene and toluene and a reaction temperature of 5-20°C . Another study achieved a 92% yield under slightly different conditions, using toluene as the solvent and a reaction temperature range of 0-15°C . These methods demonstrate the feasibility of synthesizing 11-bromo-1-undecanol derivatives efficiently.
Molecular Structure Analysis
The molecular structure of compounds related to 11-Bromo-1-undecanol has been characterized using various analytical techniques. For example, the crystal structure of ethylene di-11-bromoundecanoate, a model for the hydrophobic moiety of saturated phospholipids, was determined to be monoclinic with fully extended hydrocarbon chains in the crystalline state . This contrasts with the folded configurations proposed for phospholipids in biological membranes.
Chemical Reactions Analysis
11-Bromo-1-undecanol can undergo a variety of chemical reactions. It can be used to synthesize undecagold cluster molecules, which are useful as biochemical labeling reagents . Additionally, it can be converted into 11,11'-dithiobis[1-(2-bromo-2-methylpropionyloxy)undecane], a conventional initiator for grafting polymer brushes from gold surfaces via ATRP, with high overall yield . The compound can also be transformed into undecanoic acid-11-sulfonic acid sodium, which is characterized by ^1H NMR, IR, and elemental analysis .
Physical and Chemical Properties Analysis
The physical and chemical properties of 11-Bromo-1-undecanol derivatives are influenced by the functional groups present in the molecule. For instance, the synthesis of 11-fluoroundecanoic acid from 11-bromo undecanoic acid involves a halogen exchange reaction, with parameters such as temperature, pressure, and solvent affecting the yield . The amphiphilic nature of certain derivatives, such as 11-(3,5-di-tert-butyl-2-hydroxyphenylcarbamoyl)undecanoic acid, imparts antioxidant properties that have been investigated in comparison with non-amphiphilic analogues .
Scientific Research Applications
Synthesis of Polymers and Surfactants : 11-Bromo-1-undecanol serves as a key intermediate in the synthesis of various polymers and surfactants. For instance, it is used in the efficient synthesis of 11,11′-Dithiobis[1-(2-bromo-2-methylpropionyloxy)undecane], which is a conventional initiator for grafting polymer brushes from gold surfaces via ATRP (Atom Transfer Radical Polymerization) (Belegrinou et al., 2010). Additionally, it has been employed in the preparation of non-ionic thiol-ended surfactants through esterification processes (Vidal & Hamaide, 1995).
Corrosion Prevention and Surface Modification : This compound is used in the development of monolayers and polymer films that protect metals like iron from corrosion. An example is the modification of a monolayer of 11–mercapto–1–undecanol adsorbed on iron surfaces, which has shown effectiveness in preventing corrosion in certain environments (Nozawa & Aramaki, 1999).
Biosensor Development : In the realm of biosensor development, 11-Bromo-1-undecanol is used to create thiol-functionalized surfaces, which are critical for immobilizing biomolecules on substrate surfaces. This application is significant in enhancing the performance and sensitivity of various biosensors (McGovern & Thompson, 1999).
Extraction and Determination of Heavy Metals : Interestingly, this compound has been utilized in novel extraction methods for determining heavy metals in soil and vegetables. A study describes a liquid-phase microextraction method using a green solvent that includes 1-undecanol, demonstrating its potential in environmental monitoring and assessment (Habibollahi et al., 2018).
Chemical Synthesis and Material Science : 11-Bromo-1-undecanol is also used in the synthesis of various chemical compounds and in material science research. For example, it plays a role in the synthesis of 11-bromoundecanoic acid, an intermediate product in the production of nylon-11 (Cui Jian, 2002).
Safety And Hazards
properties
IUPAC Name |
11-bromoundecan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23BrO/c12-10-8-6-4-2-1-3-5-7-9-11-13/h13H,1-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFGANBYCJWQYBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCO)CCCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00167061 | |
Record name | 11-Bromoundecanol | |
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Molecular Weight |
251.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White to beige crystals; [Acros Organics MSDS] | |
Record name | 11-Bromo-1-undecanol | |
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Product Name |
11-Bromo-1-undecanol | |
CAS RN |
1611-56-9 | |
Record name | 11-Bromo-1-undecanol | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=1611-56-9 | |
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Record name | 11-Bromoundecanol | |
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Record name | 11-Bromo-1-undecanol | |
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Record name | 11-Bromoundecanol | |
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Record name | 11-bromoundecanol | |
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Record name | 11-Bromoundecanol | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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